2-[4-(Difluoromethoxy)phenyl]morpholine 2-[4-(Difluoromethoxy)phenyl]morpholine
Brand Name: Vulcanchem
CAS No.: 1097820-96-6
VCID: VC2997853
InChI: InChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-8(2-4-9)10-7-14-5-6-15-10/h1-4,10-11,14H,5-7H2
SMILES: C1COC(CN1)C2=CC=C(C=C2)OC(F)F
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol

2-[4-(Difluoromethoxy)phenyl]morpholine

CAS No.: 1097820-96-6

Cat. No.: VC2997853

Molecular Formula: C11H13F2NO2

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Difluoromethoxy)phenyl]morpholine - 1097820-96-6

CAS No. 1097820-96-6
Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
IUPAC Name 2-[4-(difluoromethoxy)phenyl]morpholine
Standard InChI InChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-8(2-4-9)10-7-14-5-6-15-10/h1-4,10-11,14H,5-7H2
Standard InChI Key FXDWUZSREAPFCN-UHFFFAOYSA-N
SMILES C1COC(CN1)C2=CC=C(C=C2)OC(F)F
Canonical SMILES C1COC(CN1)C2=CC=C(C=C2)OC(F)F

Chemical Structure and Properties

2-[4-(Difluoromethoxy)phenyl]morpholine (CAS: 1097820-96-6) is classified as a morpholine derivative containing a difluoromethoxy group at the para position of the phenyl ring. The morpholine group is a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, which contributes significantly to the compound's chemical behavior and applications.

Basic Chemical Information

The compound can be represented by the following key data:

PropertyValue
CAS Number1097820-96-6
Molecular FormulaC₁₁H₁₃F₂NO₂
Structural FeaturesMorpholine ring connected to 4-(difluoromethoxy)phenyl group
Reference Code3D-XTB82096

This compound is described as a "versatile small molecule scaffold," suggesting its utility in various chemical and pharmaceutical applications . The difluoromethoxy group (OCHF₂) provides unique chemical properties compared to standard methoxy groups, including increased metabolic stability and lipophilicity.

Physical Properties

While specific physical property data for 2-[4-(Difluoromethoxy)phenyl]morpholine is limited in the available literature, its structure suggests certain characteristics that are typically observed in similar morpholine derivatives:

  • The presence of a difluoromethoxy group likely enhances lipophilicity

  • The morpholine ring contributes to water solubility due to its basic nitrogen

  • The compound likely exists as a solid at room temperature, similar to other morpholine derivatives

QuantityPrice (€)
50 mg667.00
500 mg1,863.00

These pricing points indicate that the compound is likely produced in small batches for specialized research purposes rather than bulk industrial applications .

Structure-Activity Relationships

Role of the Difluoromethoxy Group

The difluoromethoxy group (OCHF₂) plays a crucial role in determining the compound's properties and potential applications:

  • Enhanced metabolic stability compared to methoxy groups

  • Increased lipophilicity while maintaining hydrogen bond acceptor capabilities

  • Altered electronic properties of the aromatic ring

  • Potential for specific binding interactions with protein targets

These properties make difluoromethoxy-containing compounds valuable in drug discovery programs seeking to optimize pharmacokinetic profiles.

Comparison with Related Compounds

Several related compounds provide context for understanding the potential properties and applications of 2-[4-(Difluoromethoxy)phenyl]morpholine:

CompoundDifferences from 2-[4-(Difluoromethoxy)phenyl]morpholinePotential Impact
2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholineContains dimethyl substitution on morpholine ringIncreased lipophilicity, altered ring conformation
N-[4-(difluoromethoxy)phenyl]morpholine-4-carbothioamideContains carbothioamide groupDifferent biological activity profile, potential for additional binding interactions

The comparison with these related compounds suggests that small structural modifications can significantly alter the physicochemical properties and biological activities of these molecules.

Research Applications

Use in Chemical Libraries

The compound's classification as a "versatile small molecule scaffold" suggests its utility in compound libraries for high-throughput screening and drug discovery programs . Such scaffolds are valuable starting points for medicinal chemists seeking to:

  • Explore structure-activity relationships

  • Develop focused libraries around privileged structures

  • Optimize lead compounds for improved pharmacokinetic properties

Analytical Characterization

Standard analytical methods for characterizing 2-[4-(Difluoromethoxy)phenyl]morpholine would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - particularly valuable for confirming the difluoromethoxy group and morpholine ring structure

  • Mass Spectrometry - providing molecular weight confirmation and fragmentation patterns

  • Infrared Spectroscopy - identifying functional group vibrations

  • X-ray Crystallography - elucidating the three-dimensional structure if crystallizable

These analytical methods are essential for confirming the structure and purity of the compound for research applications.

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